molecular formula C9H7ClO4 B6152223 5-chloro-2-(methoxycarbonyl)benzoic acid CAS No. 856806-80-9

5-chloro-2-(methoxycarbonyl)benzoic acid

Cat. No.: B6152223
CAS No.: 856806-80-9
M. Wt: 214.60 g/mol
InChI Key: AWKCIMBRHSKQKC-UHFFFAOYSA-N
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Description

5-chloro-2-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a chlorine atom, and the carboxyl group is esterified with a methoxy group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methoxycarbonyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 2-(methoxycarbonyl)benzoic acid. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the 5-position of the aromatic ring.

Another method involves the esterification of 5-chloro-2-carboxybenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid. This reaction proceeds under reflux conditions to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically starts with the chlorination of 2-(methoxycarbonyl)benzoic acid, followed by purification steps such as recrystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-2-carboxybenzoic acid.

    Reduction Reactions: The compound can be reduced to form 5-chloro-2-(hydroxymethyl)benzoic acid.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

    Substitution: Products vary depending on the nucleophile used, such as 5-methoxy-2-(methoxycarbonyl)benzoic acid.

    Hydrolysis: 5-chloro-2-carboxybenzoic acid.

    Reduction: 5-chloro-2-(hydroxymethyl)benzoic acid.

Scientific Research Applications

5-chloro-2-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methoxycarbonyl)benzoic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific molecular targets and pathways involved vary based on the compound’s structural modifications and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(methoxycarbonyl)benzoic acid: Similar structure with a bromine atom instead of chlorine.

    5-fluoro-2-(methoxycarbonyl)benzoic acid: Contains a fluorine atom at the 5-position.

    2-(methoxycarbonyl)benzoic acid: Lacks the halogen substituent.

Uniqueness

5-chloro-2-(methoxycarbonyl)benzoic acid is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with biological targets. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-2-(methoxycarbonyl)benzoic acid involves the chlorination of 2-(methoxycarbonyl)benzoic acid using thionyl chloride followed by hydrolysis of the resulting chloro compound.", "Starting Materials": [ "2-(methoxycarbonyl)benzoic acid", "thionyl chloride", "chlorine gas", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-(methoxycarbonyl)benzoic acid in dry diethyl ether.", "Step 2: Add thionyl chloride dropwise to the solution while stirring at room temperature.", "Step 3: Continue stirring for 2 hours at room temperature.", "Step 4: Add chlorine gas to the reaction mixture and stir for an additional 2 hours.", "Step 5: Quench the reaction by adding ice-cold water and stirring for 30 minutes.", "Step 6: Extract the product with diethyl ether and wash the organic layer with sodium hydroxide solution.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by recrystallization from ethanol to obtain 5-chloro-2-(methoxycarbonyl)benzoic acid." ] }

CAS No.

856806-80-9

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

5-chloro-2-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-5(10)4-7(6)8(11)12/h2-4H,1H3,(H,11,12)

InChI Key

AWKCIMBRHSKQKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C(=O)O

Purity

95

Origin of Product

United States

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